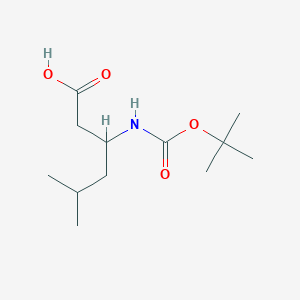

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Description

BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402793 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-75-0 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic pathway for 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a crucial intermediate in the synthesis of Pregabalin. The information presented is compiled from established chemical literature and patents, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid serves as a protected amino acid in the multi-step synthesis of Pregabalin, a widely used anticonvulsant and analgesic drug. The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing the amine functionality from undergoing unwanted side reactions during the synthesis. This guide focuses on a common and effective synthetic route commencing from 2-benzyl-4-methylpentanenitrile.

Synthesis Pathway Overview

The primary synthesis route detailed in this guide involves a two-step transformation of 2-benzyl-4-methylpentanenitrile. The initial step consists of a one-pot reduction of the nitrile to a primary amine, which is concurrently protected with a Boc group to yield tert-butyl (2-benzyl-4-methylpentyl)carbamate. The subsequent step involves the oxidative cleavage of the phenyl group to afford the target carboxylic acid.

Logical Workflow of the Synthesis

Caption: Synthesis of the target compound from 2-benzyl-4-methylpentanenitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis pathway described.

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | 2-benzyl-4-methylpentanenitrile | tert-butyl (2-benzyl-4-methylpentyl)carbamate | Di-tert-butyl dicarbonate, NiCl₂·6H₂O, NaBH₄ | 85% |

| 2 | tert-butyl (2-benzyl-4-methylpentyl)carbamate | 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | RuCl₃·3H₂O, NaIO₄ | 76% |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid.

Step 1: Synthesis of tert-butyl (2-benzyl-4-methylpentyl)carbamate

Methodology:

In a suitable reaction vessel, 2-benzyl-4-methylpentanenitrile is dissolved in methanol. The solution is cooled to a temperature between 0°C and 10°C. To this cooled solution, di-tert-butyl dicarbonate, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), and sodium borohydride (NaBH₄) are added. The reaction mixture is stirred within this temperature range until the reaction is complete. Upon completion, the product, tert-butyl (2-benzyl-4-methylpentyl)carbamate, is isolated and purified to yield the product in approximately 85% yield.

Step 2: Synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Methodology:

The tert-butyl (2-benzyl-4-methylpentyl)carbamate obtained from the previous step is dissolved in a solvent mixture of acetonitrile, carbon tetrachloride, and water (CH₃CN:CCl₄:H₂O). To this solution, ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) and sodium periodate (NaIO₄) are added. The reaction mixture is stirred, leading to the oxidative cleavage of the phenyl ring to a carboxylic acid. After the reaction is complete, the desired product, 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, is isolated and purified, affording a yield of 76%.

Alternative Synthesis Pathway

An alternative approach to synthesizing a precursor for Pregabalin involves starting from 3-isobutyl glutaric acid. This method is also noteworthy and is summarized below.

Logical Workflow of the Alternative Synthesis

Caption: Synthesis of a key intermediate from 3-isobutyl glutaric acid.

Concluding Remarks

The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a critical step in the production of Pregabalin. The pathway commencing from 2-benzyl-4-methylpentanenitrile offers a high-yielding and efficient route. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity of the final product.

An In-depth Technical Guide to (3S)-3-(Boc-amino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (3S)-3-(Boc-amino)-5-methylhexanoic acid, a key building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and other complex organic molecules.

Core Chemical Properties

(3S)-3-(Boc-amino)-5-methylhexanoic acid, also known by its IUPAC name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a chiral, non-canonical amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[1]

Physicochemical Data

A summary of the key physicochemical properties of (3S)-3-(Boc-amino)-5-methylhexanoic acid is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [2] |

| CAS Number | 132549-43-0 | [2] |

| Molecular Formula | C₁₂H₂₃NO₄ | [2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Melting Point | 53-55 °C | [1] |

| Solubility | Very slightly soluble in water (1.1 g/L at 25°C) | [1] |

| XLogP3-AA | 2.2 | [2] |

| Appearance | White solid | [3] |

Table 1: Physicochemical properties of (3S)-3-(Boc-amino)-5-methylhexanoic acid.

Synthesis and Purification

The synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid typically involves the protection of the amino group of the corresponding unprotected amino acid, (3S)-3-amino-5-methylhexanoic acid, which is a precursor to the drug pregabalin.

General Synthesis Workflow

The synthesis generally follows a standard procedure for Boc protection of an amino acid. A logical workflow for this process is outlined below.

Experimental Protocol: Boc Protection

Materials:

-

(3S)-3-amino-5-methylhexanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolve (3S)-3-amino-5-methylhexanoic acid in a mixture of dioxane and water.

-

Add a base (e.g., NaHCO₃ or NaOH) to the solution to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate to the reaction mixture portion-wise while stirring vigorously.

-

Allow the reaction to proceed at room temperature for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (3S)-3-(Boc-amino)-5-methylhexanoic acid is typically purified by crystallization.[5]

Protocol: Crystallization

-

Dissolve the crude oily or solid product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

If the product is an oil, adding a seed crystal can initiate crystallization.[5]

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of (3S)-3-(Boc-amino)-5-methylhexanoic acid are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

While specific spectral data for (3S)-3-(Boc-amino)-5-methylhexanoic acid is not available in the provided search results, general characteristics for Boc-protected amino acids can be described.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. Other expected signals include multiplets for the protons of the hexanoic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group at around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The carboxylic acid carbonyl will also be present at a distinct chemical shift.

A general workflow for NMR sample preparation and analysis is depicted below.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of Boc-protected amino acids. A general protocol for the analytical HPLC of a similar compound, Boc-(S)-2-Amino-5-methylhex-4-enoic acid, can be adapted.[6]

Analytical HPLC Method:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[6]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[6]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 214 nm.[6]

-

Column Temperature: 30 °C.[6]

-

Injection Volume: 10 µL.[6]

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[6]

-

Gradient Program: A linear gradient from 30% to 90% B over 20 minutes, followed by a hold at 90% B for 5 minutes.[6]

Biological Activity and Applications

(3S)-3-(Boc-amino)-5-methylhexanoic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[3] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the subsequent elaboration of the amino group.[4]

While there is no specific information in the searched literature regarding the direct biological activity or involvement in signaling pathways of (3S)-3-(Boc-amino)-5-methylhexanoic acid itself, its deprotected analogue, (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin), is a well-known anticonvulsant and analgesic drug.[7] Therefore, the primary role of the title compound is as a key intermediate in the synthesis of pregabalin and other pharmacologically active compounds.

Safety and Handling

Based on available safety data, (3S)-3-(Boc-amino)-5-methylhexanoic acid should be handled with care in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Store in a cool, dry place away from oxidizing agents.[1]

This guide provides a foundational understanding of (3S)-3-(Boc-amino)-5-methylhexanoic acid for professionals in research and drug development. Further investigation into specific synthetic and analytical methodologies from primary literature is recommended for the implementation of the described procedures.

References

- 1. (S)-3-(Boc-amino)-5-methylhexanoic acid, 95% | Fisher Scientific [fishersci.ca]

- 2. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. lupinepublishers.com [lupinepublishers.com]

Synthesis of N-Boc-L-beta-homoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-beta-homoleucine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Its incorporation into peptide backbones can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. This technical guide provides a comprehensive overview of a common synthetic approach to N-Boc-L-beta-homoleucine, including detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its preparation.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The enantioselective synthesis of β-amino acids is of significant interest due to their presence in numerous biologically active molecules and their ability to form stable secondary structures in peptides.[3]

Core Synthetic Strategy: Asymmetric Michael Addition and Boc Protection

The synthesis of N-Boc-L-beta-homoleucine can be efficiently achieved through a two-step process:

-

Enantioselective Michael Addition: A copper-catalyzed asymmetric conjugate addition of a Grignard reagent to a nitroalkene precursor to establish the chiral center of the L-beta-homoleucine backbone.

-

Reduction and N-Boc Protection: Reduction of the nitro group to an amine followed by protection with di-tert-butyl dicarbonate (Boc₂O).

This approach allows for the stereocontrolled introduction of the β-amino group, a critical step in obtaining the desired L-enantiomer.

Experimental Protocols

Synthesis of (R)-Methyl 4-methyl-3-nitropentanoate

This procedure describes the enantioselective conjugate addition of a Grignard reagent to a nitroolefin, a key step in establishing the stereochemistry of the final product.

Materials:

-

(E)-Methyl 3-nitroacrylate

-

Isopropylmagnesium chloride (i-PrMgCl)

-

Copper(I) thiophene-2-carboxylate (CuTC)

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of CuTC (0.1 eq) and (S)-BINAP (0.1 eq) in anhydrous THF at -78 °C is added isopropylmagnesium chloride (1.2 eq) dropwise.

-

The mixture is stirred at this temperature for 30 minutes.

-

A solution of (E)-methyl 3-nitroacrylate (1.0 eq) in anhydrous THF is then added dropwise over 1 hour.

-

The reaction is stirred at -78 °C for an additional 4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford (R)-methyl 4-methyl-3-nitropentanoate.

Synthesis of N-Boc-L-beta-homoleucine Methyl Ester

This protocol details the reduction of the nitro group and subsequent Boc protection of the resulting amine.

Materials:

-

(R)-Methyl 4-methyl-3-nitropentanoate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

Procedure:

-

A solution of (R)-methyl 4-methyl-3-nitropentanoate (1.0 eq) in methanol is subjected to hydrogenation at 50 psi in the presence of 10% Pd/C (10 mol%).

-

The reaction is monitored by TLC until complete consumption of the starting material.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude methyl ester of L-beta-homoleucine.

-

The crude amine is dissolved in a 1:1 mixture of THF and water.

-

Triethylamine (3.0 eq) and di-tert-butyl dicarbonate (1.1 eq) are added at 0 °C.[1]

-

The mixture is stirred at room temperature for 12 hours.[1]

-

The volatile components are removed in vacuo, and the residue is diluted with water.

-

The aqueous phase is extracted with ethyl acetate (3 x 50 mL).[1]

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield N-Boc-L-beta-homoleucine methyl ester.

Saponification to N-Boc-L-beta-homoleucine

This final step involves the hydrolysis of the methyl ester to the free carboxylic acid.

Materials:

-

N-Boc-L-beta-homoleucine methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a solution of N-Boc-L-beta-homoleucine methyl ester (1.0 eq) in a 3:1 mixture of THF and water is added LiOH (1.5 eq).

-

The reaction is stirred at room temperature for 4 hours.

-

The THF is removed under reduced pressure, and the aqueous layer is washed with diethyl ether.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford N-Boc-L-beta-homoleucine as a white solid.

Quantitative Data

The following table summarizes representative quantitative data for the key steps in the synthesis of N-Boc-L-beta-homoleucine, based on typical yields and enantioselectivities for similar reactions reported in the literature.

| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1. Asymmetric Michael Addition | (R)-Methyl 4-methyl-3-nitropentanoate | 85-95 | >95 |

| 2. Reduction and N-Boc Protection | N-Boc-L-beta-homoleucine methyl ester | 80-90 | >95 |

| 3. Saponification | N-Boc-L-beta-homoleucine | >95 | >95 |

Visualizations

Synthetic Pathway of N-Boc-L-beta-homoleucine

Caption: Synthetic pathway for N-Boc-L-beta-homoleucine.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a chiral carboxylic acid and a key intermediate in the synthesis of several pharmacologically active molecules. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on an amino functional group, a common strategy in peptide synthesis and the development of pharmaceuticals to prevent unwanted side reactions.[1] This compound is of particular interest in the pharmaceutical industry as a crucial building block in the asymmetric synthesis of (S)-Pregabalin, a potent anticonvulsant and analgesic drug.[2][3] This guide provides an in-depth overview of its chemical and physical properties, molecular structure, synthesis, and its pivotal role in drug development.

Chemical and Physical Properties

The quantitative data for (3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 132549-43-0[4] |

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| Melting Point | 53-55 °C |

| Solubility | Very slightly soluble (1.1 g/L at 25°C) |

| Appearance | White solid |

| IUPAC Name | (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Molecular Structure

The structure of (3S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid features a hexanoic acid backbone with a methyl group at the 5-position and a Boc-protected amino group at the 3-position, which is a chiral center.

References

Technical Guide: Physical Properties of (S)-3-(Boc-amino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Boc-amino)-5-methylhexanoic acid is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its protected amino acid structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anticonvulsant drug Pregabalin. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and manufacturing. This technical guide provides a comprehensive overview of the known physical properties of (S)-3-(Boc-amino)-5-methylhexanoic acid, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.

Core Physical Properties

The physical characteristics of (S)-3-(Boc-amino)-5-methylhexanoic acid are fundamental to its manipulation in a laboratory or industrial setting. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Source(s) |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Melting Point | 53°C to 55°C | [1] |

| Solubility | Very slightly soluble in water (1.1 g/L at 25°C) | [1] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Specific Optical Rotation | Data not available |

Experimental Protocols

Accurate determination of physical properties is essential for compound verification and process optimization. The following sections detail the standard methodologies for measuring the key physical properties of (S)-3-(Boc-amino)-5-methylhexanoic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small, finely powdered sample of (S)-3-(Boc-amino)-5-methylhexanoic acid is packed into a capillary tube to a height of 2-3 mm.[3][4] The tube is then tapped gently to ensure dense packing.[3]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a similar device, is used.[3][4]

-

Measurement:

-

An initial, rapid heating run is performed to determine an approximate melting range.[3]

-

A second, fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents, starting with water, should be tested. If the compound is insoluble in water, subsequent tests should be performed with acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO3) solutions.[5][6]

-

Procedure:

-

A small, accurately weighed amount of (S)-3-(Boc-amino)-5-methylhexanoic acid (e.g., 25 mg) is placed in a test tube.[6]

-

A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[6]

-

The mixture is vigorously agitated after each addition.[6]

-

Solubility is determined by visual inspection for the disappearance of the solid. For quantitative analysis, the supernatant can be analyzed by a suitable method (e.g., spectroscopy) after saturation.[1]

-

-

pH Measurement: If the compound dissolves in water, the pH of the resulting solution should be measured using a calibrated pH meter or pH paper to determine its acidic or basic nature.[7]

pKa Determination

The pKa value provides insight into the acidity of the carboxylic acid group in the molecule, which is important for understanding its behavior in different pH environments.

Methodology:

-

Solution Preparation: A standard solution of (S)-3-(Boc-amino)-5-methylhexanoic acid is prepared in deionized water.

-

Titration:

-

Data Analysis:

Optical Rotation Measurement

As a chiral compound, the specific rotation of (S)-3-(Boc-amino)-5-methylhexanoic acid is a key parameter for confirming its enantiomeric purity.

Methodology:

-

Sample Preparation: A solution of (S)-3-(Boc-amino)-5-methylhexanoic acid is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., methanol or ethanol) to a known concentration.[11]

-

Apparatus: A polarimeter is used for the measurement. The instrument is first calibrated with a blank solvent.[12]

-

Measurement:

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[11][13] [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters.

-

c is the concentration of the solution in g/mL.

-

Synthetic Pathway Visualization

(S)-3-(Boc-amino)-5-methylhexanoic acid is a key intermediate in the synthesis of Pregabalin. The following diagram illustrates a simplified synthetic route from 3-isobutylglutaric anhydride to Pregabalin, highlighting the role of the title compound's precursor.

Caption: Simplified synthesis of Pregabalin from 3-isobutylglutaric anhydride.

This guide provides a foundational understanding of the physical properties of (S)-3-(Boc-amino)-5-methylhexanoic acid and the experimental procedures for their determination. This information is intended to support researchers and developers in the effective utilization of this important chemical intermediate.

References

- 1. (S)-3-(Boc-amino)-5-methylhexanoic acid, 95% | Fisher Scientific [fishersci.ca]

- 2. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Specific Rotation - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide on the NMR and Mass Spectrometry of Boc-3-amino-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-3-amino-5-methylhexanoic acid. This compound, also known as (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid or Boc-L-beta-homoleucine, is a valuable building block in peptide synthesis and drug discovery. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important reagent.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (3S)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoic acid[1] |

| Molecular Formula | C12H23NO4[1] |

| Molecular Weight | 245.32 g/mol [1] |

| CAS Number | 132549-43-0 ((S)-enantiomer)[1] |

Expected NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the molecular structure of Boc-3-amino-5-methylhexanoic acid. Below are the expected chemical shifts for ¹H and ¹³C NMR analysis.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (tert-butyl) | 1.37 - 1.40 | Singlet | 9H |

| Isobutyl (CH₃)₂ | ~0.9 | Doublet | 6H |

| Isobutyl CH | 0.9 - 2.0 | Multiplet | 1H |

| β-CH₂ | 0.9 - 2.0 | Multiplet | 2H |

| α-CH₂ | ~2.4 | Multiplet | 2H |

| β-CH | 4.2 - 4.6 | Multiplet | 1H |

| NH | ~5.0 | Broad Doublet | 1H |

| COOH | >10.0 | Broad Singlet | 1H |

Note: The chemical shifts of NH and COOH protons can vary significantly depending on the solvent and concentration.

¹³C NMR Data

The carbon-13 NMR spectrum helps to identify all unique carbon atoms within the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Isobutyl (CH₃)₂ | ~22 |

| Isobutyl CH | ~25 |

| Boc (CH₃)₃ | ~28 |

| β-CH₂ | ~40 |

| α-CH₂ | ~42 |

| β-CH | ~48 |

| Boc C(CH₃)₃ | 78 - 79 |

| Boc C=O | 155 - 156 |

| Carboxylic Acid C=O | 170 - 172 |

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for such molecules.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 246.17 | Protonated molecular ion |

| [M+Na]⁺ | 268.15 | Sodium adduct |

| [M-H]⁻ | 244.16 | Deprotonated molecular ion |

| [M-Boc+H]⁺ | 146.12 | Loss of the Boc group |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for Boc-protected amino acids.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of Boc-3-amino-5-methylhexanoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing : Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol with 0.1% formic acid.

-

Instrument Preparation : Prepare the appropriate mobile phase for liquid chromatography and set the parameters for the chromatographic column. Configure the electrospray ionization (ESI) source and the mass spectrometer's scanning mode (e.g., full scan in positive or negative ion mode).

-

Analysis : Inject the sample into the LC-MS system. The compound will be separated by the liquid chromatography column before entering the mass spectrometer for detection.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks and any characteristic fragment ions.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of Boc-3-amino-5-methylhexanoic acid.

Caption: Workflow for the synthesis, purification, and analytical characterization of Boc-3-amino-5-methylhexanoic acid.

Logical Relationship of Spectroscopic Data

The diagram below outlines the logical relationship between the different types of spectroscopic data obtained for structural confirmation.

Caption: Logical flow from the compound to its structural confirmation via NMR and Mass Spectrometry.

References

Technical Guide: Solubility Profile of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a key intermediate in the synthesis of Pregabalin, a widely used pharmaceutical agent for treating epilepsy, neuropathic pain, and anxiety.[1] Understanding its solubility in various solvents is crucial for process optimization, purification, and formulation development. This document provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

While specific quantitative solubility data for 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is not extensively published in publicly available literature, this guide provides a predictive assessment based on its chemical structure and established principles of solubility. The methodologies described herein are based on standard pharmaceutical practices for active pharmaceutical ingredients (APIs).[2][3][4][5]

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid possesses both a polar carboxylic acid group and a non-polar tert-butoxycarbonyl (Boc) protecting group and an isobutyl side chain. This amphiphilic nature suggests a varied solubility profile across different solvent classes. The following table provides a qualitative prediction of its solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and amide groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can solvate the polar functional groups of the molecule effectively. DMSO is a strong organic solvent capable of dissolving a wide range of compounds.[6] |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule, due to the carboxylic acid and amide groups, is likely too high for significant solubility in non-polar solvents, despite the presence of the non-polar isobutyl and Boc groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and non-polar characteristics. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, based on the widely accepted saturation shake-flask method.[2]

Objective: To determine the equilibrium solubility of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in a given solvent at a specified temperature.

Materials:

-

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (solid)

-

Selected solvents (e.g., water, methanol, acetonitrile)

-

Stoppered flasks or vials

-

Orbital shaker or other agitation device with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of solid 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid to a series of stoppered flasks, each containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is achieved.[2][5]

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined through preliminary experiments by sampling at different time points until the concentration of the dissolved solid remains constant.[5]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the aliquot using a syringe filter compatible with the solvent.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC.[2][4]

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or mol/L.

For pH-Dependent Aqueous Solubility:

When determining solubility in aqueous media, it is crucial to control the pH, as the ionization of the carboxylic acid group will significantly influence solubility.[2][6] The protocol should be repeated using a series of buffers across a relevant pH range (e.g., pH 1.2 to 7.4).[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical intermediate like 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid.

Caption: General workflow for determining the solubility of a compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. who.int [who.int]

- 6. pharmatutor.org [pharmatutor.org]

A Technical Guide to Enantiomerically Pure 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid for Pharmaceutical Research

Introduction

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a chiral building block of significant interest in pharmaceutical development. Its enantiomers, particularly the (S)-enantiomer, are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including the anticonvulsant and analgesic drug Pregabalin. The stereochemistry of this intermediate is critical to the efficacy and safety of the final drug product. This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and synthetic considerations for researchers and drug development professionals.

Commercial Availability and Supplier Data

The procurement of enantiomerically pure starting materials is a crucial first step in any drug development campaign. Several chemical suppliers offer one or both enantiomers of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. The quality and characterization data provided by these suppliers are paramount for ensuring reproducible and reliable experimental outcomes. Below is a summary of representative commercial suppliers and their typical product specifications.

Table 1: Commercial Suppliers of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

| Supplier | Product Number | CAS Number | Purity (Typical) | Enantiomeric Purity (ee) | Notes |

| BLD Pharmatech | BD225281 | 147791-74-4 | >98% | Not Specified | Research chemicals supplier. |

| Pharmaffiliates | Not specified | Not specified | High purity | Not Specified | Specializes in pharmaceutical standards.[1] |

| Simson Pharma | P130029 (related impurity) | 181289-33-8 (related) | High purity | Not Specified | Supplier of API impurities and standards. |

Table 2: Commercial Suppliers of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

| Supplier | Product Number | CAS Number | Purity (Typical) | Enantiomeric Purity (ee) | Notes |

| BLD Pharmatech | BD225282 | 146398-18-7 | >98% | Not Specified | Research chemicals supplier.[2] |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data for purity and enantiomeric excess before use.

Experimental Protocols: Quality Control and Analysis

Ensuring the enantiomeric purity of the starting material is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[3][]

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

This protocol describes a general method for determining the enantiomeric excess (e.e.) of N-Boc protected amino acids using a chiral stationary phase (CSP).

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid.

Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) Column: Macrocyclic glycopeptide-based columns like Astec CHIROBIOTIC T or Ristocetin A are highly effective for N-blocked amino acids.[5][6][7] Polysaccharide-based columns are also an option.[8]

-

Mobile Phase: A reversed-phase mode is typically suitable for t-BOC amino acids.[5] A common mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC Conditions (Example):

-

Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

-

Mobile Phase: 70:30 (v/v) Methanol / 0.1% Formic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a solution of the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample solution.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Representative Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

While commercial procurement is common, understanding the synthetic route is valuable. A well-established method involves the asymmetric hydrogenation of a prochiral precursor.[9][10]

Objective: To synthesize the target compound with high enantioselectivity.

Reaction Scheme: The key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral rhodium catalyst, such as Rhodium-Me-DuPHOS.[9]

Materials:

-

3-cyano-5-methylhex-3-enoic acid

-

tert-Butylamine

-

[(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ catalyst

-

Methanol (degassed)

-

Hydrogen gas (H₂)

-

Raney Nickel (for subsequent reduction)

Procedure Outline:

-

Salt Formation: The 3-cyano-5-methylhex-3-enoic acid substrate is converted to its tert-butylammonium salt.[10]

-

Asymmetric Hydrogenation: The salt is dissolved in degassed methanol in a pressure vessel. The chiral rhodium catalyst is added under an inert atmosphere. The mixture is then hydrogenated under pressure. This step establishes the desired stereocenter, yielding (S)-3-cyano-5-methylhexanoic acid with high enantiomeric excess.[9][10]

-

Nitrile Reduction: The resulting cyano acid is then subjected to reduction. A common method is hydrogenation using a heterogeneous catalyst like Raney Nickel, which reduces the nitrile group to a primary amine.

-

Boc Protection: The resulting amino acid, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.

This protocol is a simplified representation. Researchers should consult detailed literature procedures for specific reaction conditions, safety precautions, and purification methods.[9]

Visualized Workflows and Relationships

To clarify the logical flow of procurement and synthesis, the following diagrams are provided.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. yakhak.org [yakhak.org]

- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, a key intermediate in the synthesis of pharmacologically active molecules. The document details various synthetic strategies, presents quantitative data in structured tables for comparative analysis, and provides illustrative diagrams for key transformations and workflows.

Introduction

(S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid is a chiral building block of significant interest in medicinal chemistry. Its structure incorporates a γ-amino acid moiety with a specific stereochemistry, which is often crucial for biological activity. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for versatile downstream functionalization. This guide explores several prominent and effective methods for its stereoselective preparation.

Core Synthetic Strategies

The synthesis of (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid can be broadly categorized into three main approaches:

-

Asymmetric Hydrogenation: This method introduces the chiral center through the stereoselective reduction of a prochiral olefin.

-

Enzymatic Resolution: This strategy involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer.

-

Diastereomeric Salt Resolution: This classical method relies on the formation of diastereomeric salts with a chiral resolving agent, which can be separated by crystallization.

Each of these strategies offers distinct advantages and challenges in terms of efficiency, scalability, and cost-effectiveness.

Asymmetric Hydrogenation Approach

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing the target molecule, a common strategy involves the hydrogenation of a cyano-substituted enoate.

A key transformation in this approach is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand like Me-DuPHOS. This step sets the crucial stereocenter at the C3 position with high enantiomeric excess (ee). The resulting (S)-3-cyano-5-methylhexanoate is then reduced and protected to yield the final product.

A Technical Guide to the Key Intermediates in the Synthesis of Pregabalin

For Researchers, Scientists, and Drug Development Professionals

Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue widely used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The therapeutic efficacy of pregabalin is attributed to its (S)-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid. Consequently, the development of efficient and stereoselective synthetic routes to this active pharmaceutical ingredient (API) is of paramount importance in the pharmaceutical industry. Central to these synthetic strategies are several key intermediates, the preparation of which dictates the overall efficiency, cost-effectiveness, and environmental impact of the manufacturing process. This technical guide provides an in-depth overview of the core intermediates in the principal synthetic pathways to pregabalin, complete with experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

Core Synthetic Strategies and Key Intermediates

The industrial synthesis of pregabalin has evolved significantly, moving from classical resolution of the final racemic product to more sophisticated asymmetric and chemoenzymatic methods that introduce chirality earlier in the synthetic sequence. The primary approaches can be categorized as follows:

-

Classical Resolution of Racemic Pregabalin: This traditional approach involves the synthesis of racemic pregabalin, followed by resolution using a chiral resolving agent.

-

Asymmetric Synthesis via Chiral Auxiliaries or Catalysis: These methods employ chiral molecules to direct the stereochemical outcome of a key reaction, leading to an enantiomerically enriched intermediate.

-

Chemoenzymatic Synthesis: This strategy utilizes enzymes to perform stereoselective transformations, offering high efficiency and environmentally benign reaction conditions.

-

Synthesis from 3-Isobutylglutaric Acid Derivatives: A common and versatile starting point for several synthetic routes involves the use of 3-isobutylglutaric acid and its anhydride.

The key intermediates that are central to these routes include:

-

3-Isobutylglutaric Acid and 3-Isobutylglutaric Anhydride

-

(±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

-

(R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid ((R)-CMH)

-

rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

-

(S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA)

-

(S)-ethyl 3-cyano-5-methylhexanoate

-

Racemic 3-(aminomethyl)-5-methylhexanoic acid (Racemic Pregabalin)

Synthesis and Quantitative Comparison of Key Intermediates

The following sections detail the synthesis of these pivotal intermediates, with quantitative data summarized in tables to facilitate a comparative analysis of the different methodologies.

3-Isobutylglutaric Acid and its Anhydride

3-Isobutylglutaric acid is a fundamental building block in several major synthetic routes to pregabalin.[1] Its synthesis is typically achieved through a Knoevenagel condensation of isovaleraldehyde with a malonate derivative, followed by a Michael addition and subsequent hydrolysis and decarboxylation.[1][2]

Table 1: Synthesis of 3-Isobutylglutaric Acid

| Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield | Purity | Reference |

| Isovaleraldehyde, Diethyl malonate | di-n-propylamine, hexane, glacial acetic acid, aq. HCl | Reflux | 76.14% | 93.64% (GC) | US20070259917A1 |

| Isovaleraldehyde, Diethyl malonate | di-n-propylamine, cyclohexane, glacial acetic acid, aq. HBr | Reflux | 71% | 93.59% (GC) | US20070259917A1 |

| Cyanoacetamide, Isovaleraldehyde | Toluene, aq. HCl | Reflux | Not specified | Melting Point: 40-42°C | [3] |

3-Isobutylglutaric acid is readily converted to its corresponding anhydride, a key intermediate for subsequent stereoselective transformations.[4] This is typically achieved through dehydration using acetic anhydride or thionyl chloride.[4]

Table 2: Synthesis of 3-Isobutylglutaric Anhydride

| Starting Material | Dehydrating Agent | Reaction Conditions | Yield | Purity | Reference |

| 3-Isobutylglutaric acid | Acetic anhydride | Reflux, 3 hours | 86% | Not specified | [3] |

| 3-Isobutylglutaric acid | Acetic anhydride | 120°C, 2 hours | ~92% | Not specified | [4] |

| 3-Isobutylglutaric acid | Propionic anhydride | Reflux (140-145°C), 6 hours | 91% | >98% (GC) | [5] |

Racemic and Chiral 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

The amidation of 3-isobutylglutaric anhydride with ammonia yields racemic 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH). This intermediate is crucial for routes that involve a resolution step to separate the desired (R)-enantiomer.

(R)-CMH is the key precursor for the final Hofmann rearrangement to produce (S)-pregabalin. Its isolation is a critical step and is often achieved through classical resolution of racemic CMH with a chiral amine or through enzymatic desymmetrization of 3-isobutylglutarimide.

Table 3: Synthesis and Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

| Method | Key Reagents/Enzyme | Reaction Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Amidation of 3-isobutylglutaric anhydride | Aqueous ammonia | Not specified | Not specified | Racemic | [1] |

| Resolution of (±)-CMH | (R)-1-phenylethylamine, Chloroform/Ethanol | Crystallization | Not specified | Not specified | [6] |

| Enzymatic Hydrolysis of 3-isobutylglutarimide | Papaya lipase | Not specified | 95.8% | 99.89% | [7] |

| Enzymatic Hydrolysis of 3-isobutylglutarimide | Pseudomonas lipase | Not specified | 96.1% | 99.93% | [7] |

| Enzymatic Hydrolysis of 3-isobutylglutarimide | South China Sea deep sea esterase | 0-10°C, 1h crystallization | 92.4% | 99.90% | [7] |

Chemoenzymatic Route via Cyano Intermediates

A highly efficient and industrially favored approach involves the enzymatic resolution of a racemic cyano-diester intermediate. This route introduces chirality early in the synthesis, avoiding late-stage resolutions and improving overall yield.

The key steps involve the synthesis of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), followed by enantioselective hydrolysis catalyzed by a lipase to yield (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA). Subsequent decarboxylation affords (S)-ethyl 3-cyano-5-methylhexanoate.

Table 4: Chemoenzymatic Synthesis of (S)-ethyl 3-cyano-5-methylhexanoate

| Step | Key Reagents/Enzyme | Reaction Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Resolution of rac-CNDE to (S)-CCMA | Lipolase® | Not specified | 42.4% (conversion) | 98% | [8] |

| Resolution of (RS)-ethyl-3-cyano-5-methylhexanoate | Candida Antarctica Lipase B | Phosphate buffer (pH 7.2), 10°C, 4h | 85% | >99% | |

| Resolution of 3-cyano-5-methylhexanoic acid ethyl ester | Immobilized Pseudomonas cepacia lipase | 35°C, pH 6.0 | 44.5% | 99.2% | [8] |

Classical Resolution of Racemic Pregabalin

The earliest synthetic strategies involved the preparation of racemic pregabalin, followed by resolution with a chiral acid, most commonly (S)-(+)-mandelic acid. While effective, this method is less atom-economical as the undesired (R)-enantiomer is typically discarded.

Table 5: Resolution of Racemic Pregabalin

| Resolving Agent | Solvent | Key Conditions | Yield of Diastereomeric Salt | Enantiomeric Purity | Reference |

| (S)-(+)-mandelic acid | Isopropanol/water | Crystallization | 58.98% | Not specified | [9] |

| (S)-(+)-mandelic acid with HCl additive | Water | Immediate filtration | 94.7% | 84.4% | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below.

Protocol 1: Synthesis of 3-Isobutylglutaric Acid[11]

-

To a four-neck round bottom flask equipped with a mechanical stirrer, condenser, and charging tube, add isovaleraldehyde (18.85 g, 0.219 mole), cyclohexane (52 ml), glacial acetic acid (1.24 g), diethyl malonate (32.32 g, 0.202 mole), and di-n-propylamine (1.04 g).

-

Heat the reaction mixture to reflux and remove water azeotropically.

-

After complete water removal, distill off the cyclohexane from the reaction mass.

-

Cool the reaction mass to 30-35°C and add a second portion of diethyl malonate (2.027 kg, 12.67 mole) followed by di-n-propylamine (106.91 g).

-

Heat the reaction mass to 50-55°C for 3-5 hours.

-

Cool the mixture to 25-30°C and add an aqueous solution of hydrochloric acid (35% HCl, 19.79 L in 3.95 L of water).

-

Reflux the mixture at 100-125°C for 50-100 hours.

-

After cooling to 25-30°C, extract the product with toluene.

-

Distill off the toluene to obtain 3-isobutylglutaric acid.

Protocol 2: Synthesis of 3-Isobutylglutaric Anhydride[3]

-

In a reaction flask, combine 35g of 3-isobutylglutaric acid and 50ml of acetic anhydride.

-

Reflux the mixture for 3 hours.

-

Distill under reduced pressure.

-

Cool the residue and add 50 ml of methyl tert-butyl ether, stir to dissolve.

-

Evaporate the methyl tert-butyl ether under reduced pressure. Repeat this step twice to obtain 3-isobutylglutaric anhydride as a light yellow oily substance.

Protocol 3: Enzymatic Resolution of 3-isobutylglutarimide to (R)-CMH[7]

-

Prepare a reaction mixture containing 3-isobutylglutarimide in a suitable buffer (e.g., phosphate buffer) and organic solvent system.

-

Add the selected enzyme (e.g., Papaya lipase, Pseudomonas lipase). The mass ratio of the enzyme to the substrate is typically in the range of 1:5 to 1:10.

-

Maintain the reaction at a controlled temperature (e.g., 30-45°C) and pH for a specified duration (e.g., 10-15 hours).

-

After the reaction, remove the enzyme by filtration.

-

Concentrate the reaction solution under reduced pressure.

-

Cool the concentrated solution to 0-10°C and induce crystallization.

-

Filter and dry the solid to obtain (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Protocol 4: Hofmann Rearrangement of (R)-CMH to (S)-Pregabalin[12]

-

Prepare a solution of sodium hydroxide in water and cool to 0-5°C.

-

Slowly add bromine to the cold sodium hydroxide solution to generate the Hofmann reagent (sodium hypobromite).

-

Add (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to the reaction mixture at 0-5°C.

-

Heat the reaction mixture to 60-85°C and stir for approximately 30-60 minutes.

-

Cool the reaction mixture and acidify with a strong mineral acid (e.g., HCl).

-

Isolate the (S)-pregabalin, which may precipitate from the solution or be extracted.

Protocol 5: Classical Resolution of Racemic Pregabalin[8]

-

Dissolve racemic 3-(aminomethyl)-5-methylhexanoic acid in a mixture of isopropanol and water.

-

Add (S)-(+)-mandelic acid to the solution.

-

Heat the mixture to 50-65°C to dissolve all solids.

-

Cool the solution to allow for the crystallization of the diastereomeric salt of (S)-pregabalin with (S)-mandelic acid.

-

Collect the solid by filtration and rinse with a cold isopropanol/water solution.

-

The free (S)-pregabalin can be liberated from the salt by treatment with a suitable solvent system (e.g., THF/water).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for pregabalin, highlighting the position of the crucial intermediates.

Figure 1: Overview of major synthetic routes to (S)-Pregabalin.

Caption: Synthetic workflow from 3-Isobutylglutaric Anhydride.

Caption: Chemoenzymatic synthesis workflow.

Conclusion

The synthesis of pregabalin is a testament to the advancements in modern pharmaceutical chemistry, showcasing a transition from classical resolution methods to more elegant and efficient asymmetric and chemoenzymatic strategies. The choice of synthetic route and the corresponding key intermediates is a critical decision in the drug development process, with significant implications for cost, purity, and environmental sustainability. This guide has provided a comprehensive overview of the principal intermediates, offering a comparative analysis of their synthetic methodologies. For researchers and professionals in the field, a thorough understanding of these key molecular building blocks is essential for the innovation and optimization of pregabalin synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. scivisionpub.com [scivisionpub.com]

- 3. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 4. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]

- 5. 3-isobutylglutaric anhydride | 185815-59-2 [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. WO2019232706A1 - Method for preparing pregabalin intermediate (r)-3-(carbamoylmethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, also known as Boc-β-homoleucine, is a non-proteinogenic β-amino acid derivative. The incorporation of β-amino acids like β-homoleucine into peptide sequences can lead to the formation of peptides (β-peptides or α/β-peptides) with unique secondary structures and enhanced stability against proteolytic degradation.[1][2] These characteristics make them valuable building blocks in the development of novel therapeutic peptides and peptidomimetics with diverse biological activities, including antimicrobial and enzyme inhibitory functions.[] This document provides detailed application notes and protocols for the efficient incorporation of Boc-β-homoleucine into peptide chains using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Core Principles and Considerations

The use of Boc-β-homoleucine in SPPS follows the general principles of the Boc/Bzl strategy, which relies on a graded acid lability for the removal of the temporary Nα-Boc protecting group and the more stable benzyl-based side-chain protecting groups.[4]

Key Considerations:

-

Steric Hindrance: As a β-amino acid with a bulky isobutyl side chain, Boc-β-homoleucine is considered a sterically hindered amino acid. This can lead to slower coupling kinetics and potentially incomplete reactions. To ensure high coupling efficiency, the use of potent coupling reagents and optimized reaction conditions is crucial.[5][6]

-

Coupling Reagents: Uronium/aminium salt-based coupling reagents such as HBTU and HATU, or phosphonium salts like PyBOP, are highly recommended for coupling Boc-β-homoleucine. These reagents rapidly form highly reactive activated esters, which are effective in overcoming steric hindrance.[5][7] Carbodiimide-based reagents like DIC, when used in conjunction with an additive such as HOBt, can also be effective but may require longer reaction times.[8]

-

Double Coupling: For particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, can be employed to drive the reaction to completion.[6]

-

Monitoring Coupling Efficiency: It is essential to monitor the completion of each coupling step. The qualitative Kaiser test (ninhydrin test) is a widely used method to detect the presence of free primary amines on the resin, indicating an incomplete reaction.[6]

-

Cleavage: The final cleavage of the peptide from the resin and removal of any side-chain protecting groups is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).[9] The cleavage cocktail should contain scavengers to prevent side reactions.[9]

Experimental Protocols

The following protocols outline the key steps for the incorporation of Boc-β-homoleucine into a peptide sequence using manual Boc-SPPS on a Merrifield or MBHA resin.

Protocol 1: Nα-Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

-

Pre-wash: Wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

-

Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes with gentle agitation.[4]

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Neutralization: Neutralize the resin-bound peptide trifluoroacetate salt by washing with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2 times).[5]

-

Final Washes: Wash the resin with DCM (3-5 times) to remove excess base.

Protocol 2: Coupling of Boc-β-homoleucine using HBTU

-

Pre-activation: In a separate reaction vessel, dissolve Boc-β-homoleucine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[5]

-

Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Due to steric hindrance, longer coupling times may be necessary compared to standard α-amino acids.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), continue the reaction for another hour or proceed to a double coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Final Cleavage from the Resin (HF Cleavage)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

-

Resin Preparation: Thoroughly dry the final peptide-resin under high vacuum.

-

Scavenger Addition: Place the dried resin in the HF reaction vessel and add a scavenger mixture (e.g., p-cresol and p-thiocresol).[9]

-

HF Cleavage: Cool the reaction vessel to 0°C and carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.[7]

-

HF Removal: Remove the HF by vacuum distillation.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Washing and Isolation: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts. Dry the crude peptide under vacuum.[7]

Data Presentation

The following tables provide representative quantitative data for the key steps in the solid-phase synthesis of a model peptide containing a β-homoleucine residue. These values are based on typical outcomes for sterically hindered β-amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of Boc-β-homoleucine with Different Coupling Reagents

| Coupling Reagent | Activator/Additive | Typical Coupling Time (hours) | Estimated Coupling Efficiency (%) | Notes |

| HBTU | DIEA | 1 - 2 | > 98% | Highly efficient and recommended for hindered couplings.[5] |

| HATU | DIEA | 1 - 2 | > 99% | Often provides slightly higher efficiency than HBTU.[7] |

| PyBOP | DIEA | 1.5 - 3 | > 97% | A reliable alternative to aminium-based reagents. |

| DIC/HOBt | HOBt | 2 - 4 | > 95% | A cost-effective option, may require longer reaction times.[8] |

Table 2: Representative Yield and Purity of a Model β-Peptide

| Parameter | Value | Method of Determination |

| Resin Loading | 0.5 mmol/g | Manufacturer's Specification |

| Scale of Synthesis | 0.1 mmol | |

| Crude Peptide Yield | 75-85% | Gravimetric analysis after cleavage and precipitation |

| Final Purity after HPLC | > 95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Molecular Weight | Confirmed | Mass Spectrometry (e.g., ESI-MS) |

Mandatory Visualizations

Boc-SPPS Workflow for Incorporation of β-homoleucine

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Application of a β-peptide Analog in GPCR Signaling

Caption: A potential signaling pathway initiated by a β-peptide analog.

References

- 1. bachem.com [bachem.com]

- 2. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Coupling of Boc-3-amino-5-methylhexanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-amino-5-methylhexanoic acid, a derivative of β-homoleucine, is a non-proteinogenic amino acid increasingly utilized in the design of peptidomimetics and other modified peptides. Its incorporation can impart unique conformational constraints, enhance proteolytic stability, and modulate biological activity. However, as a β-amino acid with significant steric bulk, its efficient coupling during solid-phase peptide synthesis (SPPS) presents challenges that necessitate optimized protocols. These application notes provide a detailed overview of effective coupling strategies for Boc-3-amino-5-methylhexanoic acid, offering experimental protocols and a comparative analysis of common coupling reagents.

The primary challenge in the acylation of Boc-3-amino-5-methylhexanoic acid lies in the steric hindrance around the β-amino group, which can lead to slower reaction kinetics and incomplete couplings. Therefore, the selection of a highly efficient coupling reagent and optimized reaction conditions are paramount to achieving high yields and purity of the final peptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-3-amino-5-methylhexanoic acid. The following table summarizes the performance of common coupling reagents in the context of Boc-chemistry solid-phase peptide synthesis. While specific quantitative data for Boc-3-amino-5-methylhexanoic acid is not extensively published, the data presented is based on general performance with difficult and sterically hindered amino acids.

| Coupling Reagent | Class | Relative Speed | General Purity/Efficiency for Hindered Couplings | Key Considerations |

| HATU | Uronium/Aminium | Very Fast | Very High | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Often the preferred reagent for difficult sequences. |

| HBTU/TBTU | Uronium/Aminium | Fast | High | Very efficient and widely used reagents. Can be less effective than HATU for the most challenging couplings. |

| PyBOP | Phosphonium | Fast | High | Byproducts are less hazardous than those of BOP. Efficient for many difficult couplings. |

| DIC/HOBt | Carbodiimide | Moderate | Moderate to High | A cost-effective option. May require longer reaction times or double coupling for sterically hindered residues. Risk of side reactions like nitrile formation from Asn/Gln. |

| DCC/HOBt | Carbodiimide | Moderate | Moderate | Similar to DIC/HOBt but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, making it less suitable for SPPS. |

Experimental Protocols

The following are detailed protocols for the coupling of Boc-3-amino-5-methylhexanoic acid using recommended reagents in Boc-based solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines a standard manual cycle for solid-phase peptide synthesis using Boc-protected amino acids.

1. Resin Swelling:

-

Swell the resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

-

Drain the TFA solution.

-

Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

4. Coupling:

-

Proceed with one of the coupling protocols detailed below.

5. Capping (Optional but Recommended for Difficult Couplings):

-